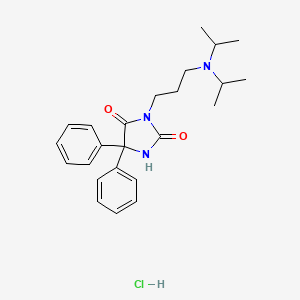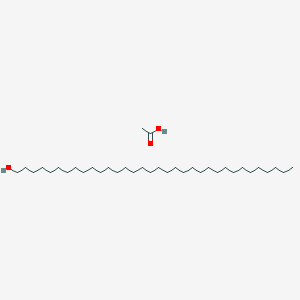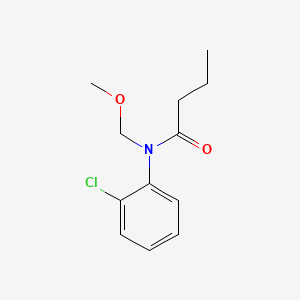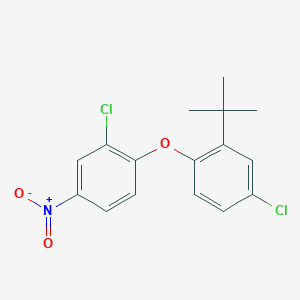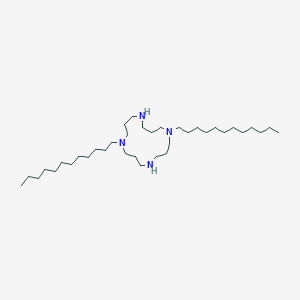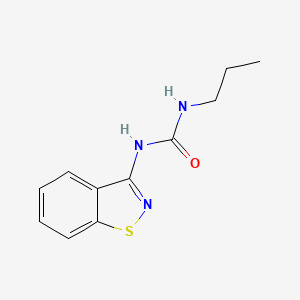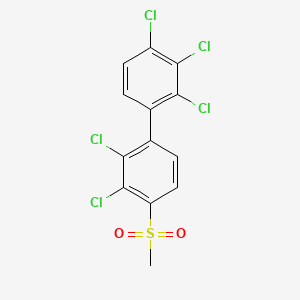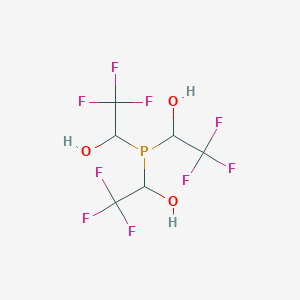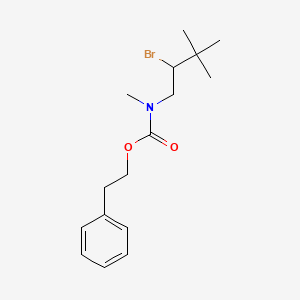
N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is an organic compound characterized by the presence of two hydroxy groups and two amide groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical effects .
類似化合物との比較
Similar Compounds
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is unique due to its specific arrangement of hydroxy and amide groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
107680-76-2 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
2-hydroxy-N-[2-[(2-hydroxy-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,19)11(17)15-9-7-5-6-8-10(9)16-12(18)14(3,4)20/h5-8,19-20H,1-4H3,(H,15,17)(H,16,18) |
InChIキー |
HWDJZBUUWVFCOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


